CID 16751627
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Overview
Description
Chemical Reactions Analysis
CID 16751627 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
CID 16751627 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used to study the role of protein kinase D in cellular processes . In medicine, it has potential therapeutic applications due to its ability to inhibit protein kinase D, which is involved in various diseases . In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 16751627 involves the inhibition of protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation . The molecular targets of this compound include the three isoforms of protein kinase D: PKD1, PKD2, and PKD3 .
Comparison with Similar Compounds
CID 16751627 is unique in its ability to inhibit protein kinase D and activate the PI3K/AKT signaling pathway . Similar compounds include other protein kinase D inhibitors, such as CID755673 . this compound has distinct properties that make it particularly effective in maintaining the undifferentiated state of embryonic stem cells .
Properties
InChI |
InChI=1S/C27H36N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-16,18-21H,1-8H3;;/q;-1;+1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIVFZVCPOQPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36AuF6N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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